![molecular formula C14H19N3O2 B2877504 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2196077-83-3](/img/structure/B2877504.png)
1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one, also known as EPP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research. EPP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to act on various molecular targets, including dopamine and serotonin receptors. This compound has been shown to inhibit the activity of monoamine oxidase A and B, which are enzymes involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of monoamine oxidase A and B, the activation of dopamine and serotonin receptors, and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one in lab experiments is its ability to selectively target specific molecular targets, making it a useful tool for investigating the underlying mechanisms of various diseases. However, one limitation is the lack of toxicity data, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one, including:
1. Further investigation of its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and depression.
2. Development of new derivatives of this compound with improved pharmacological properties.
3. Investigation of the toxicity and safety profile of this compound in animal models.
4. Investigation of the potential of this compound as a tool for investigating the underlying mechanisms of various diseases.
5. Investigation of the potential of this compound as a neuroprotective agent.
In conclusion, this compound is a promising chemical compound with potential applications in medical research. Further investigation is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one can be synthesized using a variety of methods, including the reaction of 6-ethoxypyridine-2-carboxylic acid with piperazine and subsequent reaction with propenone. Other methods include the reaction of 6-ethoxypyridin-2-amine with propenone and piperazine, or the reaction of 6-ethoxypyridin-2-amine with propenone and 1-chloro-4-(2-chloroethyl)piperazine.
Scientific Research Applications
1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one has been the subject of various scientific studies, with researchers investigating its potential applications in a range of fields. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and depression.
Properties
IUPAC Name |
1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-14(18)17-10-8-16(9-11-17)12-6-5-7-13(15-12)19-4-2/h3,5-7H,1,4,8-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBZNSNDIYGVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)N2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
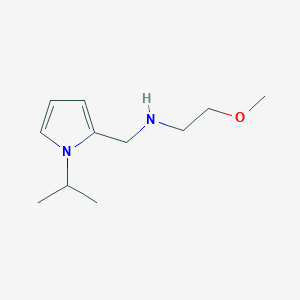



![2-[1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2877430.png)
![N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2877433.png)
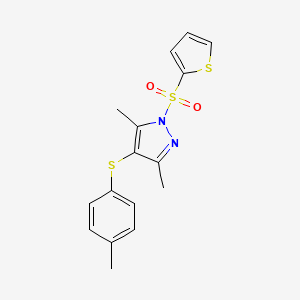

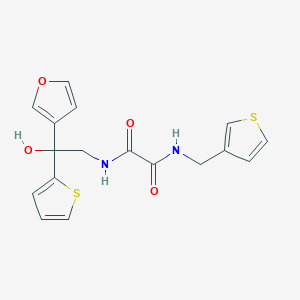
![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)
![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)
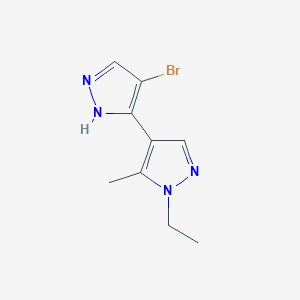
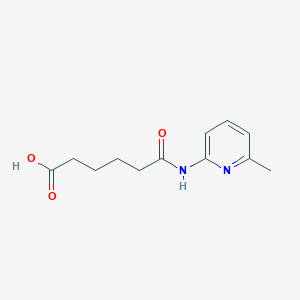
![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/no-structure.png)
